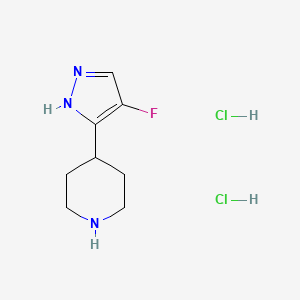
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of fluorinated pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride typically involves the fluorination of pyrazole derivatives. One common method is the use of electrophilic fluorinating agents such as SelectfluorTM in acetonitrile at elevated temperatures (e.g., 90°C) to introduce the fluorine atom into the pyrazole ring . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar electrophilic fluorinating agents. The reaction conditions are carefully controlled to ensure consistent quality and yield. The final product is often purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or piperidine rings.
Substitution: The fluorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
- 4-(1H-pyrazol-3-yl)piperidine dihydrochloride hydrate
- 4-(4-fluoro-1-phenyl-1H-pyrazol-3-yl)piperidine hydrochloride
Uniqueness
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is unique due to the presence of the fluorine atom in the pyrazole ring, which imparts distinct chemical and biological properties. This fluorinated compound exhibits enhanced stability and reactivity compared to its non-fluorinated counterparts, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H14Cl2FN3 |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
4-(4-fluoro-1H-pyrazol-5-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H12FN3.2ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12);2*1H |
InChI Key |
YDGLERUDCCTHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=NN2)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)
![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)
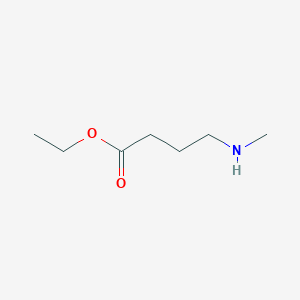
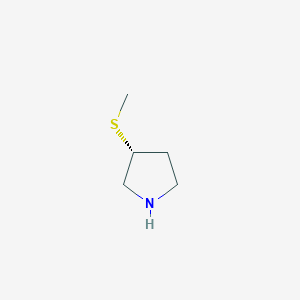
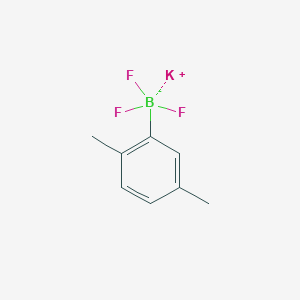
![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)
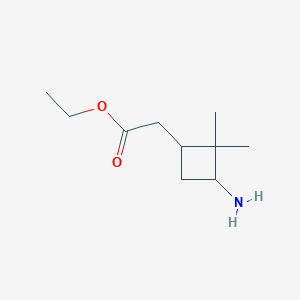
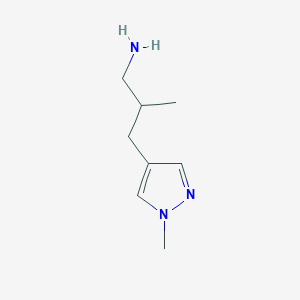
![2-[Acetyl(cyclohexyl)amino]acetic acid](/img/structure/B13508079.png)
![ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13508091.png)
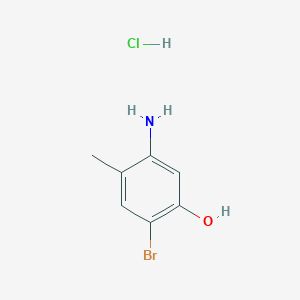
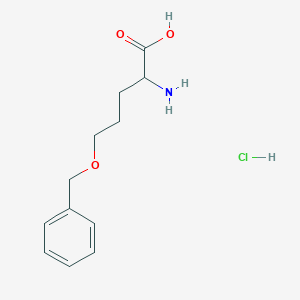
![Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13508104.png)
![1-[(1Z)-2-bromoethenyl]-4-fluorobenzene](/img/structure/B13508114.png)
